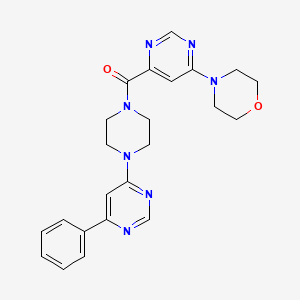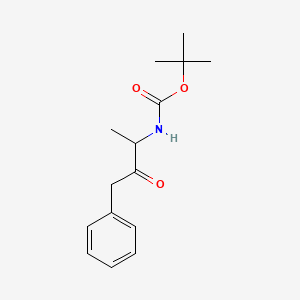
tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate” is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.33 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-butyl (®-1-oxo-4-phenyl-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate” was prepared using “tert-butyl ®-(1-nitro-4-phenylbutan-2-yl)carbamate” and “(S)-1-phenylethan-1-amine” according to a general procedure .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.33 . It is a solid at room temperature . The storage temperature for the compound is between 2-8°C in a sealed, dry environment .Scientific Research Applications
Nitric Oxide Formation and Biological Effects
Phenyl N-tert-butylnitrone (PBN), a spin trap commonly employed in free radical research, has been reported to decompose under light to nitric oxide in aqueous solutions. This decomposition process forms nitrosyl complexes with non-heme and heme proteins, detectable via EPR spectroscopy. Such a mechanism suggests PBN or its radical adducts as potential sources of nitric oxide in biological environments, which may alter biological functions (Chamulitrat et al., 1993).
Environmentally Benign CO2-Based Copolymers
Research demonstrates the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl 3,4-epoxybutanoate and CO2, using bifunctional cobalt(III) salen catalysts. The copolymers exhibit high regioselectivity and glass-transition temperatures, indicating potential in biocompatible materials and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Synthesis and Chemical Properties
(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid has been documented, illustrating its relevance in organic synthesis, especially in the preparation of carbamates and amino acids through reactions involving diazo compounds and metal-catalyzed processes (Linder, Steurer, & Podlech, 2003).
Nanofiber Construction for Acid Vapor Detection
Benzothiazole-modified carbazole derivatives, specifically those with tert-butyl groups, have been synthesized for organogelation and the formation of nanofibers. These nanofibers exhibit strong blue emission and are proposed as efficient fluorescent materials for detecting volatile acid vapors, highlighting an application in chemical sensing (Sun et al., 2015).
Analytical and Synthetic Chemistry Applications
Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates has shown these compounds to act as N-(Boc) nitrone equivalents, illustrating their utility as building blocks in organic synthesis for obtaining N-(Boc)hydroxylamines and exploring chemical transformations relevant to medicinal chemistry and synthesis (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate, also known as 3-(Boc-amino)-1-phenyl-2-butanone, is a compound that has been found to interact with voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play crucial roles in the transmission of electrical signals in neurons and the regulation of neuronal growth cone collapse, respectively .
Mode of Action
The compound’s interaction with its targets involves the enhancement of slow inactivation of voltage-gated sodium channels . This results in a decrease in the frequency of action potentials, thereby reducing neuronal excitability .
Biochemical Pathways
The action of this compound affects the sodium ion transport pathway and the CRMP2-related signaling pathway . The downstream effects of these pathways include changes in neuronal excitability and growth cone dynamics, which can influence various neurological processes .
Pharmacokinetics
The compound’s polar structure, which includes an amino group and an ester group, suggests that it may be soluble in polar solvents This could potentially impact its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action include reduced neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . Additionally, the compound’s regulation of CRMP2 may influence neuronal growth cone dynamics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility could be affected by the pH and temperature of its environment . Moreover, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its effects .
Properties
IUPAC Name |
tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOTXZXQIDCGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
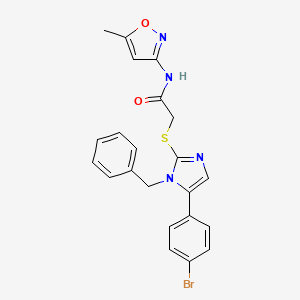
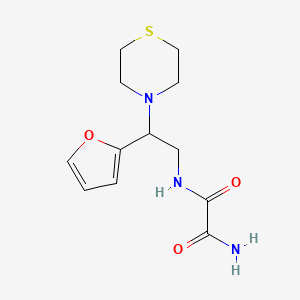
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)

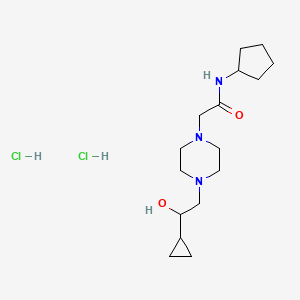
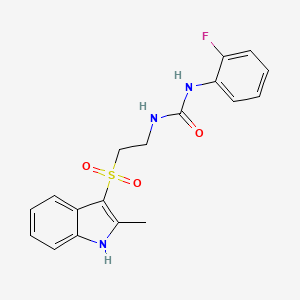
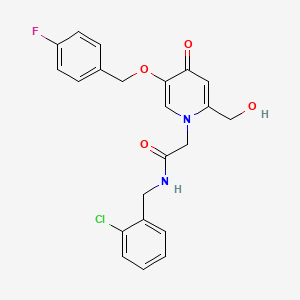
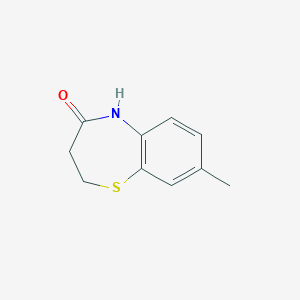
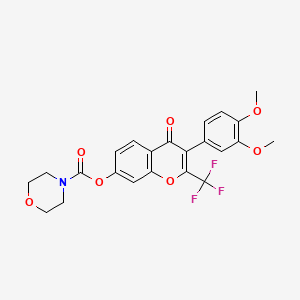
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)
![(Cyclopropylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2685121.png)
